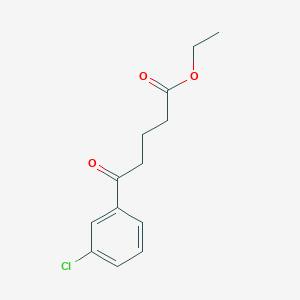

Ethyl 5-(3-chlorophenyl)-5-oxovalerate

Description

Overview of β-Ketoester and γ-Ketoester Functionalities in Contemporary Organic Chemistry

β-Ketoesters and their γ-ketoester cousins are highly valued synthons in organic chemistry due to their dual functionality which allows for a wide range of chemical transformations.

β-Ketoesters are characterized by a ketone group at the beta position relative to the ester group. This arrangement confers heightened acidity to the α-protons (the protons on the carbon between the two carbonyl groups), facilitating the formation of a stabilized enolate ion in the presence of a base. This enolate is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions, including:

Alkylation: The enolate can be alkylated at the α-carbon, allowing for the introduction of various alkyl groups.

Acylation: Reaction with acylating agents introduces an additional acyl group.

Condensation Reactions: β-Ketoesters are classic substrates for reactions like the Claisen condensation.

These reactions make β-ketoesters fundamental starting materials for the synthesis of more complex molecules.

γ-Ketoesters , such as Ethyl 5-(3-chlorophenyl)-5-oxovalerate, possess a ketone group at the gamma position relative to the ester. While the α-protons are less acidic than in β-ketoesters, the 1,4-dicarbonyl relationship (referring to the ketone and the ester carbonyl) is a crucial structural motif. This arrangement is a direct precursor to five-membered heterocyclic rings like furans, pyrroles, and thiophenes through the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.org In this reaction, the 1,4-dicarbonyl compound undergoes cyclization and dehydration, often under acidic or basic conditions, to form the aromatic heterocycle. The versatility of γ-ketoesters as synthons for 1,4-dicarbonyl compounds makes them indispensable in heterocyclic chemistry.

Significance of Aryl Ketones as Central Building Blocks in Complex Molecule Construction

Aryl ketones, which feature a ketone group directly attached to an aromatic ring, are pivotal intermediates in organic synthesis, particularly in the pharmaceutical and fine chemical industries. rsc.orgnih.gov Their importance stems from several key factors:

Synthetic Accessibility: Aryl ketones are commonly synthesized via the Friedel-Crafts acylation, a robust and widely applicable method for attaching an acyl group to an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. rsc.orgnih.gov This allows for the direct installation of the keto-functionality onto a diverse range of aromatic systems.

Reactivity of the Carbonyl Group: The ketone's carbonyl group is susceptible to nucleophilic attack, enabling a plethora of transformations such as reductions to alcohols, Grignard reactions to form tertiary alcohols, and Wittig reactions to form alkenes.

Influence of the Aryl Group: The aromatic ring can be further functionalized through electrophilic aromatic substitution, allowing for the introduction of additional substituents that can modulate the molecule's electronic properties and biological activity. The presence of the ketone group, which is deactivating, directs incoming electrophiles primarily to the meta-position.

The combination of a reactive carbonyl center and a modifiable aromatic ring makes aryl ketones versatile platforms for building molecular complexity.

Contextualization of this compound as a Versatile Synthetic Intermediate

This compound, with its CAS Number 898752-16-4, merges the key features of both a γ-ketoester and an aryl ketone into a single molecule. This unique combination makes it a highly strategic intermediate for synthetic chemists.

Structural Features and Reactivity:

| Feature | Description | Synthetic Implications |

| γ-Ketoester | The 1,4-relationship between the aryl ketone and the ethyl ester. | Precursor for Paal-Knorr synthesis to form substituted furans and pyrroles. The ester can be hydrolyzed to the corresponding carboxylic acid. |

| Aryl Ketone | The ketone is directly attached to a 3-chlorophenyl ring. | The carbonyl group is a site for nucleophilic attack. The aromatic ring can undergo further substitution. |

| Ethyl Ester | A modifiable functional group. | Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. |

| 3-Chlorophenyl Group | An electron-withdrawing chlorine atom at the meta position. | Influences the reactivity of the aromatic ring and can be a site for cross-coupling reactions. |

The most probable synthetic route to this compound is through a Friedel-Crafts acylation of chlorobenzene (B131634) with a derivative of glutaric acid, such as ethyl glutaryl chloride or glutaric anhydride in the presence of a Lewis acid like aluminum chloride. The presence of the chlorine atom on the benzene (B151609) ring directs the acylation to the ortho and para positions, but the meta-isomer can also be formed and isolated.

As a synthetic intermediate, this compound offers multiple points for chemical modification. For instance, the 1,4-dicarbonyl system can be utilized in a Paal-Knorr reaction with ammonia (B1221849) or a primary amine to construct a pyrrole (B145914) ring, or with a dehydrating acid to form a furan (B31954) ring. The resulting heterocyclic structure would bear both the 3-chlorophenyl group and a side chain derived from the ethyl ester, providing a scaffold for further elaboration in drug discovery and materials science. The ester functionality itself can be hydrolyzed to the carboxylic acid, which can then be used in amide bond formation or other transformations.

In essence, this compound serves as a linchpin molecule, providing a pre-functionalized core upon which more intricate and functionally diverse molecules can be assembled. Its strategic combination of reactive sites underscores its value in the rational design and synthesis of novel organic compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-(3-chlorophenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPROZKKUKBDJMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645576 |

Source

|

| Record name | Ethyl 5-(3-chlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-16-4 |

Source

|

| Record name | Ethyl 3-chloro-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3-chlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Ethyl 5 3 Chlorophenyl 5 Oxovalerate

Esterification Approaches for the Formation of the Ethyl Ester Moiety

The introduction of the ethyl ester group is a critical step in the synthesis of ethyl 5-(3-chlorophenyl)-5-oxovalerate. This is typically achieved through the esterification of a carboxylic acid precursor or by transesterification.

Direct Esterification of 5-(3-chlorophenyl)-5-oxovaleric Acid Precursors

The most direct route to the ethyl ester is the Fischer esterification of 5-(3-chlorophenyl)-5-oxovaleric acid with ethanol (B145695) in the presence of an acid catalyst. This equilibrium-driven reaction is typically facilitated by strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The use of excess ethanol can help to shift the equilibrium towards the formation of the desired ethyl ester.

Table 1: Reaction Conditions for Fischer Esterification

| Catalyst | Solvent | Temperature | Reaction Time | Yield |

| H₂SO₄ | Ethanol | Reflux | 4-8 h | Moderate to High |

| TsOH | Ethanol | Reflux | 6-12 h | Moderate to High |

Alternative esterification methods, such as the Yamaguchi esterification, offer milder reaction conditions and can be employed for sensitive substrates. This method involves the use of 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then reacts with the alcohol.

Transesterification Reactions

Transesterification provides an alternative pathway to the ethyl ester, typically starting from a different ester of 5-(3-chlorophenyl)-5-oxovaleric acid, such as the methyl ester. This process involves the exchange of the alkoxy group of the ester with an ethoxy group from ethanol. The reaction can be catalyzed by either acids or bases. semanticscholar.orgorgsyn.org

Under acidic conditions, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl group to enhance its electrophilicity. orgsyn.org Basic conditions, often employing sodium ethoxide (NaOEt) in ethanol, proceed through a nucleophilic acyl substitution mechanism. semanticscholar.org To drive the reaction to completion, it is often necessary to remove the lower-boiling alcohol byproduct (e.g., methanol) by distillation.

Formation of the Ketone Functionality via Acylation Strategies

The introduction of the ketone group at the 5-position of the valerate (B167501) chain is a pivotal step. Friedel-Crafts acylation is a prominent method for achieving this transformation.

Friedel-Crafts Acylation and Related Catalytic Methods

The Friedel-Crafts acylation of chlorobenzene (B131634) with a suitable five-carbon acylating agent is a primary method for constructing the carbon skeleton of 5-(3-chlorophenyl)-5-oxovaleric acid, the precursor to the target ester. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. organic-chemistry.org

A common acylating agent for this purpose is glutaric anhydride. The reaction of chlorobenzene with glutaric anhydride in the presence of AlCl₃ leads to the formation of a mixture of isomeric (chlorophenyl)-oxovaleric acids. The chloro group on the benzene (B151609) ring is an ortho-, para-directing deactivator. Consequently, the acylation predominantly yields the para-substituted isomer (4-chlorophenyl) due to steric hindrance at the ortho position. nih.govlibretexts.orgacs.org The desired meta-substituted isomer (3-chlorophenyl) is generally formed as a minor product.

Table 2: Isomer Distribution in Friedel-Crafts Acylation of Chlorobenzene

| Acylating Agent | Catalyst | Product Isomers | Major Product |

| Acetyl Chloride | AlCl₃ | 2-Chloroacetophenone, 4-Chloroacetophenone | 4-Chloroacetophenone nih.govlibretexts.org |

| Benzoyl Chloride | AlCl₃ | 2-Chlorobenzophenone, 3-Chlorobenzophenone, 4-Chlorobenzophenone | 4-Chlorobenzophenone acs.org |

Separation of the desired 3-chloro isomer from the reaction mixture can be challenging and often requires chromatographic techniques.

Alternatively, using ethyl glutaryl chloride as the acylating agent could, in principle, directly yield ethyl 5-(chlorophenyl)-5-oxovalerate isomers. However, this approach still faces the challenge of controlling the regioselectivity of the acylation.

Alternative Ketone Synthesis Routes from Carboxylic Acid Derivatives

Modern synthetic methods offer alternatives to the classical Friedel-Crafts acylation for the synthesis of aryl ketones. These methods often provide milder reaction conditions and greater functional group tolerance. For instance, palladium-catalyzed cross-coupling reactions of organoboronic acids with carboxylic acids or their derivatives can be employed. acs.org

Another approach involves the direct conversion of carboxylic acids to ketones using synergistic photoredox and nickel catalysis. This method allows for the coupling of carboxylic acids with organohalides. nih.gov These advanced techniques could potentially be adapted for the synthesis of the target molecule, offering improved selectivity and efficiency.

Carbon Chain Elongation and Functionalization Procedures

The synthesis of the five-carbon chain of the valerate moiety can also be approached through carbon chain elongation strategies. These methods typically involve the stepwise addition of carbon units to a smaller precursor molecule.

One classical approach involves the use of cyanide as a nucleophile to extend a carbon chain by one carbon. For example, a suitable halogenated precursor could undergo nucleophilic substitution with a cyanide salt, followed by hydrolysis of the resulting nitrile to a carboxylic acid. studymind.co.uk

Aldol condensation reactions can also be utilized to form new carbon-carbon bonds and extend the carbon chain. studymind.co.uk These reactions involve the coupling of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can be further functionalized.

More contemporary methods for the synthesis of γ-keto esters include the hydration of 3-alkynoates catalyzed by gold(III) complexes, which proceeds through a carbonyl group-assisted regioselective hydration. nih.gov Such methods could potentially be applied to construct the core structure of this compound.

Nucleophilic Additions and Subsequent Transformations

While not the most direct method for the primary synthesis of the title compound from simple aromatic precursors, nucleophilic addition reactions are fundamental to the chemistry of keto-esters and can be envisioned in synthetic pathways that involve the modification of a pre-existing carbon skeleton. For instance, a synthetic strategy could involve the nucleophilic addition of an organometallic reagent derived from 3-chlorobenzene to a suitable electrophilic precursor.

A hypothetical pathway could involve the reaction of a Grignard reagent, 3-chlorophenylmagnesium bromide, with a derivative of glutaric acid, such as ethyl 5-chloro-5-oxovalerate. The nucleophilic attack of the Grignard reagent on the acid chloride would form the desired ketone. However, the reactivity of Grignard reagents can sometimes lead to over-addition and the formation of tertiary alcohols as byproducts. Careful control of reaction conditions, such as low temperatures, would be necessary to favor the formation of the ketone.

Another approach could involve the addition of a nucleophile to a β-keto ester, followed by transformations to yield the γ-keto ester. For example, a base-mediated reaction of a γ-aryl β-keto ester could be employed, although this is more commonly associated with the synthesis of other structures like deoxybenzoins nih.gov. The complexity of such multi-step sequences often makes them less favorable for the direct synthesis of this compound compared to more convergent methods.

Controlled Alkylation and Arylation Reactions

Controlled alkylation and arylation reactions represent another avenue for the synthesis of gamma-keto esters. These methods typically involve the formation of a carbon-carbon bond through the reaction of an enolate or an equivalent nucleophile with a suitable electrophile.

One potential strategy is the alkylation of an enolate derived from a β-keto ester. For instance, the enolate of ethyl acetoacetate could be reacted with a 3-chlorobenzyl halide. Subsequent chemical modifications would be necessary to extend the carbon chain and introduce the ketone at the gamma position, making this a less direct route.

A more direct arylation approach could be envisioned using modern cross-coupling methodologies. For example, a palladium-catalyzed coupling reaction between an enolate of a suitable keto-ester precursor and 3-chloroiodobenzene could potentially form the desired carbon-aryl bond. The development of catalytic systems for the α-arylation of ketone enolates has seen significant advancements, offering a potential, albeit more complex and costly, alternative to classical methods.

Process Optimization and Reaction Engineering for Efficient Synthesis

The efficient synthesis of this compound on a larger scale necessitates careful optimization of reaction parameters. The Friedel-Crafts acylation is a primary and industrially viable method for the synthesis of aryl ketones and their derivatives nih.govwikipedia.orgyoutube.com. This reaction typically involves the electrophilic substitution of an acyl group onto an aromatic ring, catalyzed by a Lewis acid wikipedia.orgyoutube.com. For the synthesis of the title compound, this would likely involve the reaction of chlorobenzene with a derivative of glutaric acid, such as glutaric anhydride or ethyl 5-chloro-5-oxovalerate, in the presence of a catalyst.

The reaction of chlorobenzene with an acylating agent in the presence of a Lewis acid catalyst is expected to yield a mixture of ortho, meta, and para isomers youtube.comdoubtnut.comrsc.org. Due to the directing effect of the chlorine atom, the para-substituted product, 4-chloro acetophenone, is generally the major product in Friedel-Crafts acylation of chlorobenzene youtube.comdoubtnut.com. This regioselectivity is advantageous for the synthesis of the target molecule where the substitution is at the 3-position of the phenyl ring, suggesting that a precursor other than chlorobenzene, or a different synthetic strategy, might be more efficient for obtaining the desired isomer. However, for the purpose of this article, we will focus on the optimization of the general Friedel-Crafts acylation for a substituted benzene.

Catalyst Systems and Their Influence on Reaction Kinetics and Selectivity

The choice of catalyst is crucial in Friedel-Crafts acylation as it significantly impacts the reaction rate, yield, and selectivity.

Traditional Lewis Acids: Aluminum chloride (AlCl₃) is a common and potent catalyst for Friedel-Crafts acylation wikipedia.orgyoutube.com. However, it often needs to be used in stoichiometric amounts because it complexes with the product ketone, which can complicate the work-up procedure wikipedia.org. Other Lewis acids like iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be employed, sometimes offering milder reaction conditions researchgate.net.

Solid Acid Catalysts: To overcome the drawbacks of traditional Lewis acids, heterogeneous solid acid catalysts have been developed. These include zeolites, clays, and metal oxides, which offer advantages such as easier separation from the reaction mixture, reusability, and reduced environmental impact nih.govacs.org. For instance, phosphotungstic acid encapsulated in a nanoporous material has been shown to be an efficient catalyst for Friedel-Crafts acylation under ultrasonic irradiation nih.govdoaj.org.

Brønsted Acids: Strong Brønsted acids can also promote Friedel-Crafts acylation, particularly when using carboxylic acids or anhydrides as the acylating agents nih.gov.

The catalytic activity generally follows the order of the strength of the Lewis acid. A stronger Lewis acid will typically lead to faster reaction kinetics. However, very strong Lewis acids can also promote side reactions and decrease selectivity. The regioselectivity of the acylation is primarily governed by the electronic and steric effects of the substituents on the aromatic ring.

Table 1: Illustrative Influence of Catalyst Systems on Friedel-Crafts Acylation Yield

| Catalyst System | Relative Activity | Typical Yield Range (%) | Key Advantages | Key Disadvantages |

| AlCl₃ | High | 70-95 | High reactivity, readily available | Stoichiometric amounts often needed, corrosive, work-up challenges |

| FeCl₃ | Moderate to High | 60-90 | Less corrosive than AlCl₃, lower cost | Can be less active for deactivated rings |

| Solid Acid Zeolites | Moderate | 50-85 | Reusable, environmentally friendly, easy separation | Lower activity, potential for deactivation |

| Ionic Liquids | Moderate to High | 75-95 | Dual catalyst-solvent, recyclable | Higher cost, potential viscosity issues |

Note: This table presents generalized data for illustrative purposes, based on trends observed in Friedel-Crafts acylation reactions. Actual yields will vary depending on the specific substrates and reaction conditions.

Investigation of Solvent Effects on Reaction Yields and Purity

Polar Aprotic Solvents: Solvents like nitrobenzene and dichloromethane (B109758) are commonly used. Nitrobenzene can dissolve the catalyst-reactant complex, potentially leading to different product distributions compared to non-polar solvents.

Non-polar Solvents: Carbon disulfide (CS₂) is a traditional solvent for Friedel-Crafts reactions. In some cases, the use of non-polar solvents can lead to the precipitation of the product complex, which can be advantageous for separation.

Solvent-Free Conditions: The development of solvent-free reaction conditions is an important goal in green chemistry. The use of solid acid catalysts can facilitate reactions without a solvent, often under microwave or ultrasonic irradiation, leading to shorter reaction times and cleaner product formation acs.org.

The choice of solvent can significantly affect the isomer distribution in the acylation of substituted benzenes. For example, the ratio of ortho to para products can be influenced by the polarity of the solvent. Higher polarity solvents can sometimes favor the formation of the thermodynamically more stable para isomer.

Table 2: Illustrative Solvent Effects on Product Selectivity in Friedel-Crafts Acylation

| Solvent | Polarity | Typical Para/Ortho Ratio | General Effect on Yield |

| Nitrobenzene | High | > 10:1 | Generally good |

| Dichloromethane | Medium | 5:1 - 10:1 | Often good to excellent |

| Carbon Disulfide | Low | 2:1 - 5:1 | Can be lower due to solubility |

| Solvent-Free | N/A | Highly dependent on catalyst | Can be very high with efficient catalysts |

Note: This table provides illustrative data based on general trends in Friedel-Crafts acylation of substituted benzenes. The actual selectivity and yield are highly dependent on the specific substrates and catalyst used.

Temperature and Pressure Parameters for Scalable Production

Temperature and pressure are critical parameters for the scalable production of this compound.

Temperature: Friedel-Crafts acylations are typically exothermic reactions. The reaction temperature needs to be carefully controlled to prevent side reactions, such as polysubstitution or decomposition of the starting materials or products. Lower temperatures generally favor higher selectivity but may require longer reaction times. For industrial-scale production, the ability to efficiently dissipate the heat of reaction is a key engineering challenge. An optimal temperature profile might involve an initial low temperature during the addition of reactants, followed by a gradual increase to ensure complete conversion.

Pressure: Most Friedel-Crafts acylation reactions are carried out at atmospheric pressure. However, in a large-scale reactor, the pressure might be slightly elevated to control the boiling of low-boiling point solvents or to prevent the ingress of moisture, which can deactivate the Lewis acid catalyst. In some cases, particularly with gaseous reactants, elevated pressures might be used to increase their concentration in the reaction mixture. For the synthesis of the target compound, which involves liquid-phase reactants, pressure is not expected to be a primary variable for optimization, beyond ensuring safe operating conditions.

For a scalable and efficient process, a continuous flow reactor system could be advantageous over a traditional batch reactor. Flow chemistry offers better control over temperature and mixing, leading to improved safety, consistency, and potentially higher yields.

Chemical Reactivity and Transformation Pathways of Ethyl 5 3 Chlorophenyl 5 Oxovalerate

Reactions Involving the Ketone Carbonyl Group

The ketone carbonyl group in Ethyl 5-(3-chlorophenyl)-5-oxovalerate is a primary site for chemical reactions, including reductions, oxidations, and nucleophilic additions.

Reduction Reactions to Alcohols and Alkanes (e.g., Hydrogenation, Hydride Reductions)

The ketone carbonyl can be reduced to a secondary alcohol or completely to a methylene (B1212753) group (an alkane).

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. For this compound, this would result in the formation of Ethyl 5-(3-chlorophenyl)-5-hydroxyvalerate. The choice of reducing agent is crucial; NaBH₄ is a milder reagent that would selectively reduce the ketone without affecting the ester group. LiAlH₄ is a stronger reducing agent and could potentially reduce both the ketone and the ester, yielding a diol.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Palladium, Platinum, Nickel) to reduce the ketone. Depending on the reaction conditions (pressure, temperature, catalyst), this can yield the corresponding secondary alcohol or lead to the complete reduction of the carbonyl to a methylene group.

Clemmensen and Wolff-Kishner Reductions: These are classical methods for the complete reduction of a ketone to an alkane. The Clemmensen reduction uses amalgamated zinc and hydrochloric acid, while the Wolff-Kishner reduction employs hydrazine (B178648) and a strong base. These reactions would convert this compound to Ethyl 5-(3-chlorophenyl)valerate.

| Reduction Type | Reagent(s) | Product |

| Selective Ketone Reduction | Sodium borohydride (NaBH₄) | Ethyl 5-(3-chlorophenyl)-5-hydroxyvalerate |

| Ketone and Ester Reduction | Lithium aluminum hydride (LiAlH₄) | 5-(3-chlorophenyl)pentane-1,5-diol |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Ethyl 5-(3-chlorophenyl)-5-hydroxyvalerate or Ethyl 5-(3-chlorophenyl)valerate |

| Deoxygenation | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Ethyl 5-(3-chlorophenyl)valerate |

Oxidative Transformations (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation is a notable oxidative transformation for ketones. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom, converting a ketone into an ester. bham.ac.uk

When this compound undergoes Baeyer-Villiger oxidation, typically with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), there are two possible products depending on which group migrates. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In this case, the competition is between the 3-chlorophenyl group (an aryl group) and the alkyl chain attached to the carbonyl. The aryl group has a higher migratory aptitude than the primary alkyl chain, thus the oxygen atom is expected to be inserted between the carbonyl carbon and the 3-chlorophenyl group. This would yield an ester and subsequently, upon hydrolysis, a phenol and a dicarboxylic acid derivative.

Nucleophilic Additions Leading to New Carbon-Carbon or Carbon-Heteroatom Bonds

The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles, leading to the formation of new bonds.

Imination and Enamine Formation

Imine Formation: Reaction with primary amines in the presence of an acid catalyst results in the formation of an imine. This is a reversible reaction where the carbonyl oxygen is replaced by a nitrogen atom double-bonded to the carbon.

Enamine Formation: Reaction with a secondary amine, also under acidic conditions, leads to the formation of an enamine. libretexts.org In this case, a new carbon-carbon double bond is formed adjacent to the nitrogen atom. β-keto esters are known to react with amines to form stable β-enamino esters. youtube.com

| Reactant | Product Type |

| Primary Amine (R-NH₂) | Imine |

| Secondary Amine (R₂NH) | Enamine |

Knoevenagel and Aldol Condensation Reactions

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group (e.g., malonic ester, cyanoacetic ester) in the presence of a weak base. The reaction proceeds via a nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond.

Aldol Condensation: While ketones are generally less reactive than aldehydes in aldol condensations, this compound can potentially react with another enolizable carbonyl compound or with itself (self-condensation) under basic or acidic conditions. This reaction would lead to the formation of a β-hydroxy ketone (aldol adduct), which may subsequently dehydrate to form an α,β-unsaturated ketone.

Stereoselective Nucleophilic Additions

The ketone carbonyl of this compound is prochiral, meaning that nucleophilic addition can lead to the formation of a new stereocenter at the carbonyl carbon. The use of chiral reagents or catalysts can induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer of the resulting alcohol.

For example, the reduction of the ketone with a chiral reducing agent, such as a borane in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), could produce one enantiomer of Ethyl 5-(3-chlorophenyl)-5-hydroxyvalerate in excess. Similarly, stereoselective addition of organometallic reagents in the presence of chiral ligands can also be employed to achieve asymmetric synthesis.

Alpha-Carbon Reactivity: Enolization and Reactions of Enolates

The carbon atom situated between the ketone and the ester carbonyl groups (the α-carbon) is flanked by two electron-withdrawing groups, rendering the protons attached to it significantly acidic. For this compound, the protons on the carbon adjacent to the ketone (C4) are the most acidic due to the stabilizing effect of both carbonyls on the resulting conjugate base, the enolate.

This increased acidity, with a pKa value estimated to be around 11, allows for easy deprotonation by a moderately strong base to form a resonance-stabilized enolate ion. masterorganicchemistry.com The negative charge of the enolate is delocalized over the α-carbon and the oxygen atoms of both the ketone and the ester, which enhances its stability and nucleophilicity.

The formation of this enolate is a critical step for various synthetic transformations. As a potent nucleophile, the enolate can participate in several carbon-carbon bond-forming reactions. jove.com A primary example is the alkylation reaction, where the enolate attacks an alkyl halide in an SN2 fashion to introduce an alkyl group at the alpha-position. jove.com This reaction is a cornerstone of the acetoacetic ester synthesis, a classic method for producing ketones. jove.com

Interactive Table: Bases for Enolate Formation

| Base | Chemical Formula | pKa of Conjugate Acid | Suitability |

| Sodium ethoxide | NaOEt | ~16 | High |

| Sodium hydride | NaH | ~36 | High |

| Lithium diisopropylamide (LDA) | C6H14LiN | ~36 | High (for complete, irreversible deprotonation) |

| Sodium hydroxide (B78521) | NaOH | ~15.7 | Moderate (equilibrium) |

Reactions of the Ethyl Ester Moiety

The ethyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-(3-chlorophenyl)-5-oxovaleric acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. wikipedia.orglumenlearning.comchemguide.co.uklibretexts.org The mechanism is the reverse of Fischer esterification. wikipedia.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that goes to completion. wikipedia.orglumenlearning.com The ester is treated with a stoichiometric amount of a strong base, like sodium hydroxide. The reaction yields an alcohol (ethanol) and the carboxylate salt of the acid, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. wikipedia.orglumenlearning.com

Interactive Table: Hydrolysis Conditions and Products

| Condition | Reagents | Product (after workup) | Reversibility |

| Acidic | H₂O, H₂SO₄ (cat.) | 5-(3-chlorophenyl)-5-oxovaleric acid | Reversible |

| Basic | 1. NaOH, H₂O 2. H₃O⁺ | 5-(3-chlorophenyl)-5-oxovaleric acid | Irreversible |

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For β-keto esters, this transformation is often selective and can be achieved under mild conditions. rsc.orgnih.gov For example, reacting this compound with methanol and a catalyst like silica-supported boric acid can yield Mthis compound. nih.gov This method is advantageous as it avoids the formation of the unstable β-keto acid intermediate. nih.gov

Amidation involves the reaction of the ester with a primary or secondary amine to form an amide. Direct amidation of unactivated esters can be challenging but has been achieved using various methods, including base-promoted reactions (e.g., with t-BuOK in DMSO), catalysis with Lewis acids like iron(III) chloride, or mechanochemical methods like ball milling. mdpi.comrsc.orgchemrxiv.orgnih.gov These reactions can accommodate a wide range of amines, providing a direct route to N-substituted 5-(3-chlorophenyl)-5-oxovaleramides. chemrxiv.org

The ethyl ester can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents, as esters are less reactive than ketones.

Lithium Aluminum Hydride (LiAlH₄) : This is a strong, non-selective reducing agent that will readily reduce the ester to the corresponding alcohol. harvard.edu However, it will also reduce the ketone functionality, resulting in the formation of 5-(3-chlorophenyl)pentane-1,5-diol.

Lithium Borohydride (LiBH₄) : This reagent is known for its ability to selectively reduce esters in the presence of other functional groups like carboxylic acids or amides. harvard.edu While it is generally less reactive than LiAlH₄, it is still capable of reducing ketones. harvard.eduquora.com Therefore, its use would likely also lead to the diol product, although under specific conditions, some selectivity might be achievable. reddit.com Sodium borohydride (NaBH₄) is typically too mild to reduce esters effectively. quora.comresearchgate.net

Interactive Table: Reduction of Functional Groups

| Reducing Agent | Ester Reactivity | Ketone Reactivity | Expected Product |

| LiAlH₄ | High | High | 5-(3-chlorophenyl)pentane-1,5-diol |

| LiBH₄ | Moderate | High | 5-(3-chlorophenyl)pentane-1,5-diol |

| NaBH₄ | Very Low/None | High | Ethyl 5-(3-chlorophenyl)-5-hydroxypentanoate |

Reactivity of the 3-Chlorophenyl Aromatic Ring

The aromatic ring can potentially undergo electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the ring. The feasibility and outcome of such reactions are governed by the electronic effects of the substituents already present on the ring.

The benzene (B151609) ring in this compound has two substituents:

A Chloro Group (-Cl) at position 3: This is a weakly deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can donate electron density through resonance to stabilize the carbocation intermediate (arenium ion). youtube.com

An Acyl Group (-COR) at position 1: This is a strongly deactivating group due to both inductive and resonance effects that withdraw electron density from the ring. It is a meta-director. organic-chemistry.org

The presence of two deactivating groups makes the ring significantly less nucleophilic and thus less reactive towards electrophiles compared to benzene. Any substitution reaction would require harsh conditions.

To predict the position of substitution, the directing effects of both groups must be considered:

The -Cl group directs incoming electrophiles to positions 2, 4, and 6 (ortho and para to itself).

The -COR group directs incoming electrophiles to position 5 (meta to itself).

Analyzing the available positions:

Position 2: ortho to -Cl (favored), ortho to -COR (disfavored).

Position 4: para to -Cl (favored), meta to -COR (favored).

Position 5: meta to -Cl (disfavored), meta to -COR (favored).

Position 6: ortho to -Cl (favored), ortho to -COR (disfavored).

The directing effects of both substituents reinforce each other at position 4. uci.edu Therefore, if an electrophilic aromatic substitution reaction were to occur, the incoming electrophile would preferentially add to the C4 position.

Interactive Table: Directing Effects on the Aromatic Ring

| Position | Relation to -COR (meta-director) | Relation to -Cl (ortho, para-director) | Overall Effect |

| 2 | Ortho (Unfavorable) | Ortho (Favorable) | Conflicting |

| 4 | Meta (Favorable) | Para (Favorable) | Reinforcing (Most Likely) |

| 5 | Meta (Favorable) | Meta (Unfavorable) | Conflicting |

| 6 | Ortho (Unfavorable) | Ortho (Favorable) | Conflicting |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chlorine atom on the phenyl ring of this compound serves as a handle for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are known to be less reactive than the corresponding aryl bromides, iodides, or triflates, significant advances in catalyst development have made them viable and cost-effective substrates. acs.orgmdpi.comwikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org For aryl chlorides, achieving efficient coupling requires overcoming the challenging oxidative addition step to the palladium(0) catalyst. libretexts.org Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), are effective for this transformation. acs.org These reactions are typically performed in the presence of a base, such as a carbonate, phosphate, or hydroxide. acs.orgyoutube.com

| Parameter | Description | Example |

|---|---|---|

| Catalyst | Palladium(0) or Palladium(II) precatalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) | P(t-Bu)3, SPhos, XPhos, IPr |

| Base | Inorganic base to activate the boronic acid | K3PO4, K2CO3, Cs2CO3 |

| Solvent | Aprotic or aqueous solvent mixtures | Toluene, Dioxane, THF, i-PrOH/H2O acs.org |

| Temperature | Room temperature to elevated temperatures (80-120 °C) | Dependent on substrate and catalyst system |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.org Similar to the Suzuki coupling, the use of aryl chlorides in the Heck reaction necessitates robust catalyst systems to facilitate the oxidative addition. acs.orgacs.org Ligands such as bulky phosphines or palladacycles are often employed. organic-chemistry.orgacs.org The reaction requires a base, typically an amine like triethylamine or an inorganic base like potassium carbonate, to regenerate the active palladium(0) catalyst in the final step of the catalytic cycle. researchgate.net

| Parameter | Description | Example |

|---|---|---|

| Catalyst | Palladium precatalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Bulky phosphine ligands or palladacycles | P(o-tolyl)3, P(t-Bu)3acs.org |

| Base | Organic or inorganic base | Et3N, K2CO3, Cs2CO3acs.org |

| Solvent | Polar aprotic solvents | DMF, DMA, NMP |

| Temperature | Elevated temperatures, often >100 °C | 80-140 °C acs.orgresearchgate.net |

Sonogashira Coupling

The Sonogashira coupling reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I). wikipedia.orgnrochemistry.com The reaction is a powerful tool for the synthesis of arylalkynes. While aryl chlorides are the least reactive halides for this transformation, specialized protocols have been developed to achieve this coupling effectively. wikipedia.org These often involve the use of specific ligands, higher reaction temperatures, and sometimes microwave irradiation to enhance reaction rates. nih.govacs.org An amine base, such as diethylamine or diisopropylamine, typically serves both as the base and sometimes as the solvent. nrochemistry.com

| Parameter | Description | Example |

|---|---|---|

| Pd Catalyst | Palladium(0) or Palladium(II) precatalyst | Pd(PPh3)2Cl2, Pd(OAc)2 |

| Cu Co-catalyst | Copper(I) salt | CuI nrochemistry.com |

| Ligand | Phosphine ligands | PPh3, PCy3 |

| Base | Amine base | Et3N, i-Pr2NH nrochemistry.com |

| Solvent | Amine or aprotic solvent | THF, DMF |

| Temperature | Room temperature to reflux | Dependent on substrate reactivity |

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, containing both a ketone and an ester functional group separated by a flexible alkyl chain, allows for potential intramolecular cyclization reactions. Furthermore, the functional groups present could undergo specific rearrangement reactions under appropriate conditions.

Intramolecular Cyclization

The molecule is a δ-keto ester, which can undergo intramolecular cyclization reactions to form six-membered rings. One potential pathway is an intramolecular aldol-type condensation. Under basic conditions, a proton could be removed from the carbon alpha to the ester (C4), generating an enolate. This enolate could then attack the electrophilic carbonyl carbon of the ketone (C5), leading to a six-membered cyclic β-hydroxy ester, which could subsequently dehydrate to form a cyclic α,β-unsaturated ester. Alternatively, deprotonation at the carbon alpha to the ketone (C6) could lead to a different cyclization product, though this is generally less favored for esters. Such cyclizations are analogous to the Dieckmann condensation, which typically forms five- or six-membered β-keto esters from diesters.

Under acidic conditions, an intramolecular Friedel-Crafts acylation could potentially occur, where the ester end of the molecule acts as a nucleophile attacking an activated carbonyl, or more commonly, the aromatic ring could be acylated by the ester carbonyl if activated, though this typically requires conversion to a more reactive species like an acid chloride.

Rearrangement Reactions

While the core structure is relatively stable, specific functional group transformations can lead to rearrangements.

Beckmann Rearrangement : The ketone functional group can be converted to an oxime by reaction with hydroxylamine (B1172632). This ketoxime derivative can then undergo a Beckmann rearrangement in the presence of an acid catalyst (e.g., sulfuric acid, PCl₅). wikipedia.org In this reaction, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to the formation of an N-substituted amide. rsc.orgjk-sci.com Depending on the stereochemistry of the oxime (E or Z), one of two possible amides (or lactams if cyclization occurs) would be formed. If the 3-chlorophenyl group migrates, it would yield an N-(3-chlorophenyl) substituted amide. If the alkyl chain migrates, it would result in a lactam. msu.edu

Fries Rearrangement : The classic Fries rearrangement involves the transformation of a phenolic ester into a hydroxy aryl ketone and is therefore not directly applicable to this compound. chemistrylearner.com The reaction requires an acyl group to migrate from a phenolic oxygen to the aromatic ring. wikipedia.orgsigmaaldrich.com A related reaction, the photo-Fries rearrangement, proceeds via a radical mechanism and could potentially be considered, but it is less common and often gives low yields. wikipedia.org

Strategic Applications of Ethyl 5 3 Chlorophenyl 5 Oxovalerate As a Crucial Synthetic Intermediate

Construction of Diverse Heterocyclic Scaffolds

The 1,5-dicarbonyl relationship within Ethyl 5-(3-chlorophenyl)-5-oxovalerate is a classic structural motif for the synthesis of five- and six-membered heterocyclic rings. Through reactions with various nucleophiles, the carbon skeleton can be readily incorporated into aromatic and non-aromatic ring systems containing nitrogen, oxygen, and sulfur.

The γ-keto ester functionality is a cornerstone for building a variety of nitrogen-containing heterocycles.

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis is one of the most direct and widely used methods for forming pyrrole rings, proceeding from a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849). wikipedia.orgrgmcet.edu.in this compound, as a 1,5-dicarbonyl compound, is an ideal substrate for this type of transformation. The reaction involves the condensation of the amine with both carbonyl groups (ketone and ester) to form a five-membered pyrrole ring. This method is noted for its simplicity and efficiency. rgmcet.edu.in The general reaction conditions often involve heating the γ-keto ester with an amine in the presence of an acid catalyst.

Dihydropyridazinones: While pyrazolones are typically formed from the reaction of hydrazines with β-ketoesters, the reaction of a γ-keto ester such as this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of a six-membered ring. The reaction proceeds via condensation of hydrazine with the ketone and subsequent intramolecular cyclization with the ester group to yield a dihydropyridazinone derivative. This transformation provides access to a different class of nitrogen heterocycles that are also of significant interest in medicinal chemistry.

Pyridines and Dihydropyridines: The renowned Hantzsch dihydropyridine (B1217469) synthesis typically employs β-ketoesters and is not directly applicable to γ-ketoesters like this compound. organic-chemistry.orgwikipedia.org However, pyridine (B92270) derivatives can be accessed through multi-step sequences. For instance, the γ-keto ester can be transformed into a 1,5-diketone, which can then undergo condensation with an ammonia source to furnish a pyridine ring.

Indoles: Direct synthesis of indoles from a γ-keto ester of this nature is not a standard transformation. Major indole (B1671886) syntheses like the Fischer, Bischler, or Hemetsberger methods rely on different precursor structures. uwindsor.ca The incorporation of the this compound backbone into an indole scaffold would necessitate a more complex, multi-step synthetic strategy to first construct the requisite aniline (B41778) or ortho-substituted precursor.

Table 1: Potential Nitrogen-Containing Heterocycles from this compound

| Heterocycle Class | Key Reagent(s) | General Method | Resulting Scaffold |

|---|---|---|---|

| Pyrroles | Primary Amine (R-NH₂) | Paal-Knorr Synthesis | Substituted Pyrrole |

| Dihydropyridazinones | Hydrazine (N₂H₄) | Condensation/Cyclization | Dihydropyridazinone |

The dicarbonyl nature of this compound is also well-suited for the synthesis of oxygen-containing heterocycles through intramolecular cyclization reactions.

Furans: The Paal-Knorr furan (B31954) synthesis is a classic method that involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to yield substituted furans. wikipedia.orgorganic-chemistry.org While the target compound is a 1,5-dicarbonyl, related acid-catalyzed intramolecular cyclizations can be envisioned. Treatment with a strong acid can promote enolization of the ketone, followed by intramolecular attack on the ester carbonyl. Subsequent dehydration would lead to a substituted furan ring system. The reaction conditions typically involve heating with a protic or Lewis acid. alfa-chemistry.com

Pyrans: The synthesis of pyran derivatives can be achieved through intramolecular cyclization. Under acidic conditions, the γ-keto ester can cyclize to form a six-membered dihydropyrone ring. This reaction involves the formation of a hemiacetal by the attack of the enol of the ketone onto the protonated ester carbonyl, followed by elimination of ethanol (B145695).

The conversion of carbonyl groups to thiocarbonyls opens pathways for the synthesis of sulfur-containing heterocycles.

Thiophenes: Analogous to the Paal-Knorr synthesis of furans and pyrroles, thiophenes can be synthesized from 1,4-dicarbonyl precursors. wikipedia.org By treating this compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), the carbonyl oxygen atoms can be replaced with sulfur. organic-chemistry.orgnih.gov The resulting 1,5-dithiocarbonyl intermediate can then undergo an intramolecular cyclization and subsequent elimination to afford a highly substituted thiophene (B33073) derivative. Lawesson's reagent is often preferred as it is a milder and more convenient thionating agent. organic-chemistry.org

Preparation of Advanced Carbonyl-Containing Compounds

Beyond heterocycle synthesis, this compound is a valuable starting material for creating more complex acyclic molecules through selective modification of its functional groups.

The ester moiety of the molecule can be readily transformed into a variety of other carboxylic acid derivatives.

Carboxylic Acids: The most fundamental transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-(3-chlorophenyl)-5-oxovaleric acid. This is typically achieved under basic conditions (saponification) using an aqueous base like sodium hydroxide (B78521), followed by acidic workup. acs.org Acid-catalyzed hydrolysis is also possible but is often an equilibrium-controlled process. asianpubs.org

Other Ester Derivatives: Transesterification can be performed by heating the ethyl ester in a different alcohol (e.g., methanol, isopropanol) in the presence of an acid or base catalyst to generate different alkyl esters.

Acid Chlorides and Amides: Once the carboxylic acid is obtained via hydrolysis, it can be converted into a more reactive acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This acid chloride is a key intermediate that can then be reacted with a wide range of amines to produce a diverse library of amides.

The selective manipulation of the ketone and ester groups allows for the synthesis of functionalized products like hydroxy esters and diols.

Selective Reduction: The presence of two distinct carbonyl groups allows for selective reduction depending on the choice of reducing agent. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the ester to yield a diol, 1-(3-chlorophenyl)pentane-1,5-diol. In contrast, milder reagents can achieve selective reduction. For example, sodium borohydride (B1222165) (NaBH₄) is known to preferentially reduce ketones over esters, which would yield the corresponding γ-hydroxy ester, ethyl 5-(3-chlorophenyl)-5-hydroxypentanoate. acs.org The reduction of γ-keto esters is a well-studied transformation for producing valuable chiral building blocks. acs.orgacs.org

Table 2: Selective Transformations of Carbonyl Groups

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Ester Hydrolysis | NaOH, then H₃O⁺ | γ-Keto Acid |

| Full Reduction | LiAlH₄ | Diol |

| Selective Ketone Reduction | NaBH₄ | γ-Hydroxy Ester |

| Thionation | Lawesson's Reagent | Thioketone/Thioester |

Precursor for Chiral Molecule Synthesis via Stereoselective Reactions

The prochiral ketone within the structure of this compound is the key to its role as a precursor for chiral molecules. The primary strategy for introducing chirality is the stereoselective reduction of this ketone to form the corresponding chiral secondary alcohol, ethyl 5-(3-chlorophenyl)-5-hydroxyvalerate. This transformation converts an achiral starting material into a valuable chiral building block with high optical purity. Two principal methodologies are employed for this purpose: biocatalytic reduction and transition-metal-catalyzed asymmetric hydrogenation. wikipedia.org

Biocatalytic Asymmetric Reduction:

The use of whole-cell biocatalysts or isolated enzymes offers a green and highly selective method for ketone reduction. researchgate.net Organisms such as Rhizopus species, Lactobacillus kefir, and baker's yeast contain alcohol dehydrogenases that can reduce ketones with exceptional enantioselectivity under mild reaction conditions. nih.govtum.deelsevierpure.com These enzymatic reactions often exhibit high substrate specificity and can produce chiral alcohols with excellent yields and very high enantiomeric excess (ee). dntb.gov.ua For γ-keto esters analogous to this compound, biocatalysis has proven effective, demonstrating the potential for this method to be applied successfully to this specific substrate. researchgate.net

Transition-Metal-Catalyzed Asymmetric Hydrogenation:

This method stands as one of the most efficient and versatile for the enantioselective reduction of ketones. nih.gov It involves the use of a chiral catalyst, typically composed of a transition metal (such as Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand. wikipedia.orgsigmaaldrich.com The chiral ligand, for instance BINAP or a chiral diamine, creates a chiral environment around the metal center, directing the addition of hydrogen to one face of the ketone and leading to the preferential formation of one enantiomer of the alcohol. nih.gov This approach is widely used in the synthesis of pharmaceuticals and other fine chemicals due to its high efficiency, broad substrate scope, and the high enantioselectivities that can be achieved. mdpi.com

The table below summarizes typical results for the asymmetric reduction of analogous aryl keto esters using both biocatalytic and transition-metal-catalyzed methods, illustrating the potential outcomes for this compound.

| Catalyst/Biocatalyst | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Rhizopus arrhizus | Ethyl 3-aryl-3-oxopropanoate | (S)-alcohol | >95% | nih.gov |

| Lactobacillus kefir | Ethyl 4-chloroacetoacetate | (S)-alcohol | 99.5% | tum.de |

| [{RuCl₂(p-cymene)}₂]/Chiral Ligand | Acetophenone derivatives | Chiral Alcohols | up to 99% | sigmaaldrich.com |

| RuCl₂(S)-tolbinap | tert-Butyl ketones | (S)-alcohols | 98% | nih.gov |

Role in Convergent Synthesis Strategies for Complex Organic Structures

Convergent synthesis is a powerful strategy for building complex molecules that involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. The multifunctional nature of this compound makes it an ideal building block for such strategies. nih.gov Its three distinct reactive regions—the ester, the ketone, and the aryl ring—can be addressed with high chemoselectivity, allowing it to be incorporated into larger structures in a planned and controlled manner.

Sequential Functionalization:

The ketone and ester groups can be manipulated sequentially. For instance, the ketone can first be transformed into a chiral alcohol via asymmetric reduction, as detailed previously. This new hydroxyl group can then act as a nucleophile or be converted into a leaving group for a subsequent coupling reaction. Following this, the ester moiety can be hydrolyzed to a carboxylic acid for amide bond formation or reduced to a primary alcohol, providing a second point of connection. This one-at-a-time functionalization allows for the stepwise and controlled assembly of a complex target.

Cross-Coupling Reactions:

The 3-chlorophenyl group serves as a handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern convergent synthesis. nih.gov Reactions such as the Suzuki-Miyaura coupling (reacting with a boronic acid) or Buchwald-Hartwig amination (reacting with an amine) can be used to form new carbon-carbon or carbon-nitrogen bonds at the chloro-position. This allows the entire this compound fragment to be coupled with another complex, pre-synthesized molecule, rapidly increasing molecular complexity. The compatibility of many organometallic reagents with ketone and ester functionalities makes this a highly viable approach. researchgate.net

A hypothetical convergent strategy could involve the coupling of two distinct fragments, A and B, with this compound acting as a core or linker.

| Synthetic Step | Reactant 1 | Reactant 2 | Reaction Type | Resulting Bond |

| Step 1 | This compound | Fragment A-B(OH)₂ | Suzuki Coupling | Aryl-Aryl Bond |

| Step 2 | Product from Step 1 | Fragment B-NH₂ | Reductive Amination | Carbon-Nitrogen Bond |

| Step 3 | Product from Step 2 | - | Hydrolysis/Amide Coupling | Amide Bond |

This stepwise approach, utilizing the distinct reactivity of each functional group, highlights the strategic value of this compound in the efficient and controlled construction of complex organic structures.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of Ethyl 5-(3-chlorophenyl)-5-oxovalerate, providing detailed information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) for Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound offers a distinct fingerprint of its proton skeleton. The ethyl ester moiety gives rise to a characteristic triplet at approximately 1.2 ppm, corresponding to the methyl (CH₃) protons, which are coupled to the adjacent methylene (B1212753) protons. These methylene (OCH₂) protons appear as a quartet around 4.1 ppm. The aliphatic chain protons typically resonate as multiplets in the upfield region. The protons of the 3-chlorophenyl group are observed in the aromatic region, generally between 7.2 and 7.8 ppm, with their specific chemical shifts and coupling patterns being dictated by the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl CH₃ | ~1.2 | Triplet |

| Aliphatic CH₂ | 2.0 - 3.2 | Multiplet |

| Ethyl OCH₂ | ~4.1 | Quartet |

Carbon-13 NMR (¹³C NMR) for Elucidation of Carbon Skeleton and Functional Groups

Complementing the proton data, the ¹³C NMR spectrum provides a definitive count of the unique carbon atoms within this compound and indicates their respective chemical environments. The carbonyl carbons of the ester and ketone groups are readily identifiable by their characteristic downfield chemical shifts, typically appearing in the range of 170-200 ppm. The carbons of the 3-chlorophenyl ring resonate in the aromatic region (approximately 120-140 ppm), with the carbon atom directly bonded to the chlorine atom exhibiting a distinct chemical shift. The aliphatic carbons of the ethyl group and the valerate (B167501) chain appear at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | ~14 |

| Aliphatic CH₂ | 20 - 40 |

| Ethyl OCH₂ | ~60 |

| Aromatic C | 125 - 138 |

| Ester C=O | ~173 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation Studies

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the ethyl CH₃ and OCH₂ protons, as well as between the adjacent methylene groups in the valerate chain. It would also help in delineating the coupling relationships between the protons on the 3-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and their attached carbon atoms. HSQC is crucial for assigning the chemical shifts of the carbon atoms in the aliphatic chain and the aromatic ring by correlating them to their directly bonded, and often more easily assigned, protons.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds. The most prominent features are the strong absorptions from the two carbonyl groups. The ester carbonyl (C=O) typically exhibits a stretching vibration at a higher wavenumber, around 1730 cm⁻¹, while the ketone carbonyl stretch appears at a slightly lower frequency, in the region of 1680 cm⁻¹. Other characteristic vibrations include the C-O stretching of the ester group and the C-H stretching and bending vibrations of the aliphatic and aromatic moieties. The presence of the C-Cl bond will also give rise to a characteristic absorption in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~1730 |

| C=O (Ketone) | Stretch | ~1680 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of this compound with a high degree of accuracy. The experimentally determined exact mass can then be compared to the calculated theoretical mass for the molecular formula C₁₃H₁₅ClO₃, which is 254.0710 g/mol . A close match between the measured and calculated exact masses provides strong evidence for the correct elemental composition of the synthesized molecule, thereby confirming its identity. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of "this compound," GC-MS is particularly crucial for creating a detailed profile of volatile impurities that may be present from the synthesis process. These impurities can include residual solvents, unreacted starting materials, and volatile byproducts, which can impact the compound's purity and reactivity.

The methodology for volatile impurity profiling by GC-MS typically involves dissolving a sample of "this compound" in a high-purity volatile solvent, such as dichloromethane (B109758) or ethyl acetate. An internal standard may be added for quantitative accuracy. The sample is then injected into the GC system, where it is vaporized. The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column (commonly a fused silica (B1680970) capillary column coated with a nonpolar or medium-polarity phase like 5% phenyl polysiloxane). The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a chemical fingerprint for identification, which can be compared against spectral libraries for confirmation.

Potential volatile impurities in a sample of "this compound" could arise from its synthesis, which may involve a Friedel-Crafts acylation or similar reactions. A hypothetical profile of such impurities is presented in the table below.

Table 1: Hypothetical Volatile Impurity Profile of this compound by GC-MS

| Potential Impurity | Likely Origin | Typical Retention Time (min) | Key Mass Fragments (m/z) |

| Dichloromethane | Residual solvent | 3.5 | 84, 86, 49 |

| Toluene | Residual solvent | 5.8 | 91, 92, 65 |

| Chlorobenzene (B131634) | Unreacted starting material | 6.2 | 112, 114, 77 |

| Ethyl Glutarate | Byproduct | 8.5 | 159, 115, 87 |

| Diethyl Phthalate | Plasticizer contaminant | 12.1 | 149, 177, 222 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are central to the purification and purity assessment of "this compound." High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely used methods for these purposes, offering complementary advantages in terms of quantitative accuracy and rapid screening, respectively.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Mixtures

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis of "this compound," providing high resolution, sensitivity, and reproducibility. A common approach for the analysis of this compound is reverse-phase HPLC, where the stationary phase is nonpolar (e.g., a C18-bonded silica column) and the mobile phase is a more polar solvent mixture.

For the quantitative determination of purity, a precisely weighed sample of the compound is dissolved in a suitable solvent, such as acetonitrile (B52724), and injected into the HPLC system. The separation is typically achieved using an isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. Detection is commonly performed using a UV detector set at a wavelength where the aromatic ketone chromophore of the molecule exhibits strong absorbance, for instance, around 254 nm. The purity of the sample is determined by comparing the peak area of the main component to the total area of all detected peaks.

The HPLC method must be validated to ensure its reliability, with parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) being established. Below is a table summarizing typical parameters for a validated HPLC method for the analysis of "this compound."

Table 2: Typical HPLC Method Parameters and Validation Data

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | ~5.2 min |

| Validation Data | |

| Linearity (R²) | >0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | <2% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for the preliminary assessment of purity and separation of compounds. In the synthesis of "this compound," TLC can be used to track the consumption of starting materials and the formation of the product in real-time.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a stationary phase such as silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase, a mixture of solvents of varying polarity. For a compound like "this compound," a common mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The mobile phase ascends the plate via capillary action, and the components of the spotted mixture separate based on their differential affinities for the stationary and mobile phases.

After development, the separated spots are visualized. Since "this compound" contains a chromophore, it can often be visualized under UV light (at 254 nm) as a dark spot on a fluorescent background. Further visualization can be achieved by staining the plate with a reagent such as vanillin (B372448) solution followed by gentle heating, which is effective for detecting ketones. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can be used for identification.

The table below illustrates how TLC can be used to monitor a hypothetical synthesis of "this compound."

Table 3: Hypothetical TLC Monitoring of the Synthesis of this compound

| Compound | Role | Hypothetical Rf Value (Ethyl Acetate/Hexane 1:3) | Visualization |

| Chlorobenzene | Starting Material | ~0.85 | UV (faint), No stain |

| Ethyl 5-chloro-5-oxovalerate | Starting Material | ~0.60 | UV, Vanillin stain |

| This compound | Product | ~0.45 | UV, Vanillin stain (distinct color) |

| Byproduct (e.g., ortho-isomer) | Byproduct | ~0.50 | UV, Vanillin stain |

Computational Chemistry and Theoretical Investigations of Ethyl 5 3 Chlorophenyl 5 Oxovalerate

Quantum Chemical Calculations for Geometric and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and predict various molecular attributes.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. reddit.comscirp.org For Ethyl 5-(3-chlorophenyl)-5-oxovalerate, DFT calculations, commonly employing the B3LYP functional with a 6-31G(d) basis set, can be used to determine its most stable three-dimensional arrangement, known as the optimized geometry. nih.govacs.orgresearchgate.net

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the minimum potential energy. This optimized structure represents the most probable conformation of the molecule in the gas phase. From this calculation, key geometric parameters can be extracted. For instance, the carbonyl groups of the ketone and the ester will exhibit distinct bond lengths due to their different chemical environments. The presence of the electron-withdrawing 3-chlorophenyl group influences the electronic distribution and geometry of the aromatic ring and the adjacent carbonyl group.

The total electronic energy obtained from the DFT calculation is a crucial value representing the molecule's stability. This energy can be used to calculate other thermodynamic properties, such as the heat of formation.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G(d) level) This data is illustrative and based on typical values for similar functional groups.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (Ketone) | 1.215 | |

| C=O (Ester) | 1.210 | |

| C-Cl (Aromatic) | 1.745 | |

| C-O (Ester) | 1.350 | |

| O-C (Ethyl) | 1.450 | |

| **Bond Angles (°) ** | ||

| C-C(O)-C (Ketone) | 119.5 | |

| O-C=O (Ester) | 124.0 | |

| C-C-Cl (Aromatic) | 119.8 |

Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. irjweb.com

The energy of the HOMO is related to the ionization potential and indicates the molecule's susceptibility to electrophilic attack. A higher HOMO energy suggests a greater tendency to donate electrons. Conversely, the LUMO energy relates to the electron affinity and signifies the molecule's ability to accept electrons, indicating its reactivity towards nucleophiles. A lower LUMO energy implies a greater ease of accepting electrons. pastic.gov.pk

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. irjweb.comschrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the chlorophenyl ring, which is electron-rich, while the LUMO is likely centered on the carbonyl groups, which are electrophilic centers.

Table 2: Illustrative Frontier Orbital Energies for this compound This data is illustrative and based on typical values for similar organic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. imperial.ac.ukcsus.edu this compound possesses significant conformational flexibility due to the rotatable single bonds in its aliphatic chain and the ethyl ester group.

A potential energy surface (PES) can be generated by systematically rotating key dihedral angles and calculating the energy at each point. rsc.orgresearchgate.netlibretexts.orglibretexts.orgyoutube.com This mapping reveals the various stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them. The most stable conformer corresponds to the global minimum on the PES. The relative energies of different conformers determine their population at a given temperature. For the title compound, key rotations would include the bonds within the valerate (B167501) chain and the orientation of the chlorophenyl ring relative to the ketone.

Theoretical Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition state structures. udd.cllibretexts.org The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. researchgate.net